molecular formula C14H17N3O2S B2844752 2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 900376-46-7

2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2844752
M. Wt: 291.37
InChI Key: GEHAEIXNZBEXAA-UHFFFAOYSA-N
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Description

“2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound that contains a pyrazole ring and a tetrahydroisoquinoline moiety. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a sulfonyl group, which is in turn attached to a tetrahydroisoquinoline ring. The exact structure would depend on the specific locations of these groups on the rings .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound , due to its structural complexity and the presence of both pyrazole and tetrahydroisoquinoline moieties, has been subject to various synthetic and reactivity studies. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions showcases the compound's reactivity and potential as a precursor for biological agents (Chen & Wu, 2010). The application extends to the development of methods for the synthesis of H-pyrazolo[5,1-a]isoquinolines, highlighting innovative approaches to accessing these frameworks under mild conditions (Li, Wu, & Luo, 2011).

Biological Activities and Applications

Sulfonamide-based hybrids, incorporating structures similar to 2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, have shown a range of pharmacological properties. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, where compounds containing pyrazole, isoquinoline, and other pharmacophores demonstrate antibacterial, anti-cancer, and various other activities (Ghomashi et al., 2022). This emphasizes the compound's relevance in the synthesis of new therapeutic agents.

Chemical Transformation and Synthetic Utility

The compound's utility in synthetic chemistry is further highlighted by its involvement in novel synthetic routes and transformations. For instance, the synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through innovative methods demonstrates the compound's versatility in facilitating the formation of complex heterocyclic structures (Li et al., 2016). Such methodologies are crucial for advancing chemical synthesis and accessing new molecular architectures with potential applications in drug discovery and material science.

Multicatalytic Processes and Chemical Diversity

The compound's framework is adaptable to multicatalytic processes, enabling the synthesis of diverse heterocyclic compounds. A notable example is the three-component reaction involving sulfonyl azide, showcasing the compound's capacity to participate in complex reactions yielding 2-amino-H-pyrazolo[5,1-a]isoquinolines, a process co-catalyzed by silver triflate and copper(I) bromide (Li, Wu, & Luo, 2011). This illustrates the compound's role in facilitating novel synthetic pathways and expanding the chemical space of bioactive molecules.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many pyrazole and isoquinoline derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-14(10-16(2)15-11)20(18,19)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHAEIXNZBEXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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